

## Interpreting unexpected changes in heart rate in Luseogliflozin studies

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Luseogliflozin and Heart Rate Dynamics

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of **Luseogliflozin**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on heart rate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to interpret unexpected changes in heart rate observed during your experiments.

## Frequently Asked Questions (FAQs)

Q1: Is it expected to observe a change in heart rate with **Luseogliflozin** treatment?

A1: While SGLT2 inhibitors are primarily known for their glucose-lowering effects, studies on **Luseogliflozin** have shown that it can lead to a decrease in heart rate, particularly in patients with a higher baseline heart rate.[1][2] This is noteworthy because the blood pressure-lowering effect of SGLT2 inhibitors does not typically induce a compensatory increase in heart rate.[3][4]

Q2: What is the magnitude of the expected heart rate change?

A2: The change in heart rate can vary depending on the patient's baseline heart rate and the dosage of **Luseogliflozin**. A subanalysis of pooled data from three placebo-controlled, double-blind clinical trials in Japanese patients with type 2 diabetes mellitus (T2DM) provides specific



insights.[1][2] For instance, **Luseogliflozin** at a 2.5 mg dose showed a significant decrease in heart rate compared to placebo in patients with a baseline heart rate greater than 70 beats per minute (bpm).[1]

Q3: What is the proposed mechanism for **Luseogliflozin**'s effect on heart rate?

A3: The exact mechanism is not fully understood, but it is suggested that **Luseogliflozin** may modulate the autonomic nervous system.[5] Some patients with T2DM exhibit elevated central sympathetic activity, leading to an increased resting heart rate.[1] **Luseogliflozin** might help to "calm" this elevated sympathetic activity.[1] This is supported by the observation that despite causing a reduction in blood pressure, SGLT2 inhibitors do not typically cause a reflex increase in heart rate, suggesting a possible sympathoinhibitory effect.[3][4][6]

Q4: Should I be concerned about a decrease in heart rate in my study subjects?

A4: A decrease in heart rate, especially in individuals with a higher baseline rate, may be an expected pharmacological effect of **Luseogliflozin**.[1][2] In the clinical trials analyzed, **Luseogliflozin** was generally well-tolerated, and there were no remarkable adverse events associated with the observed heart rate changes in the higher dose group.[1] However, it is crucial to monitor all cardiovascular parameters and assess the overall clinical context for each subject.

### **Troubleshooting Guide**

Issue: Unexpected decrease in heart rate observed in the **Luseogliflozin** treatment group.

- 1. Stratify Data by Baseline Heart Rate:
- Rationale: The effect of Luseogliflozin on heart rate has been shown to be dependent on the baseline heart rate.[1][2]
- Action: Analyze your data by stratifying subjects into groups based on their baseline heart rate (e.g., <70 bpm and ≥70 bpm). This may reveal a more pronounced effect in the highbaseline group, consistent with published findings.
- 2. Review Dosing and Administration:



- Rationale: The magnitude of the heart rate change may be dose-dependent.
- Action: Verify the dosage of Luseogliflozin administered to the subjects. The published subanalysis evaluated 2.5 mg and 5.0 mg doses.[1] Ensure consistency in drug administration protocols.
- 3. Assess Sympathetic Nervous System Activity (if feasible):
- Rationale: The leading hypothesis for the heart rate effect involves modulation of the sympathetic nervous system.[1][3][7]
- Action: If your experimental design allows, consider incorporating measures of sympathetic nervous system activity, such as heart rate variability (HRV) analysis from 24-hour Holter monitoring.[8][9] A decrease in the low-frequency to high-frequency (LF/HF) ratio could indicate a shift towards parasympathetic dominance.

### **Data Presentation**

Table 1: Change in Heart Rate from Baseline after 12 Weeks of **Luseogliflozin** Treatment (All Subjects)

| Treatment<br>Group       | N   | Baseline<br>Heart Rate<br>(bpm)<br>(Mean ± SE) | Change<br>from<br>Baseline<br>(bpm)<br>(Mean ± SE) | P-value (vs.<br>Baseline) | P-value (vs.<br>Placebo) |
|--------------------------|-----|------------------------------------------------|----------------------------------------------------|---------------------------|--------------------------|
| Placebo                  | 125 | 71.0 ± 0.8                                     | -0.4 ± 0.8                                         | -                         | -                        |
| Luseogliflozin<br>2.5 mg | 122 | 71.8 ± 0.8                                     | -1.9 ± 0.8                                         | < 0.05                    | 0.016                    |
| Luseogliflozin<br>5.0 mg | 123 | 71.2 ± 0.8                                     | -1.1 ± 0.8                                         | > 0.05                    | > 0.05                   |

Data extracted from a subanalysis of pooled placebo-controlled, double-blind clinical trials.[1]



Table 2: Change in Heart Rate from Baseline after 12 Weeks in Patients with Baseline Heart Rate >70 bpm

| Treatment<br>Group       | N  | Baseline<br>Heart Rate<br>(bpm)<br>(Mean ± SE) | Change<br>from<br>Baseline<br>(bpm)<br>(Mean ± SE) | P-value (vs.<br>Baseline) | P-value (vs.<br>Placebo) |
|--------------------------|----|------------------------------------------------|----------------------------------------------------|---------------------------|--------------------------|
| Placebo                  | 61 | 79.5 ± 0.9                                     | -0.9 ± 1.1                                         | -                         | -                        |
| Luseogliflozin<br>2.5 mg | 62 | 80.1 ± 0.9                                     | -3.7 ± 1.0                                         | < 0.05                    | 0.016                    |
| Luseogliflozin<br>5.0 mg | 61 | 79.8 ± 0.9                                     | -2.3 ± 1.1                                         | > 0.05                    | > 0.05                   |

Data extracted from a subanalysis of pooled placebo-controlled, double-blind clinical trials.[1]

## **Experimental Protocols**

Protocol 1: Assessment of Heart Rate Changes in Clinical Trials

This protocol is based on the methodology used in the pooled analysis of **Luseogliflozin** clinical trials.[1]

- Study Design: Pooled analysis of three placebo-controlled, double-blind studies.
- Patient Population: Japanese patients with type 2 diabetes mellitus receiving diet and exercise therapy alone, aged ≥20 years, with glycated hemoglobin (HbA1c) levels ≥6.9% to ≤10.5%.[1]
- Intervention: Luseogliflozin (2.5 mg or 5.0 mg) or placebo administered once daily for 12 weeks.
- Data Collection: Heart rate was measured at baseline and at the end of the 12-week treatment period.



- Statistical Analysis:
  - Changes in heart rate from baseline to 12 weeks were assessed using a paired t-test.
  - An analysis of covariance (ANCOVA) with baseline as a covariate was used to compare the changes between the Luseogliflozin and placebo groups.
  - A two-sided α level of 0.05 was considered statistically significant.

#### **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for assessing heart rate changes in **Luseogliflozin** clinical trials.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. Changes in heart rate in patients with type 2 diabetes mellitus after treatment with luseogliflozin: Subanalysis of placebo-controlled, double-blind clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in heart rate in patients with type 2 diabetes mellitus after treatment with luseogliflozin: Subanalysis of placebo-controlled, double-blind clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Sympathetic Nervous Activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dapagliflozin Improves Cardiac Autonomic Function Measures in Type 2 Diabetic Patients with Cardiac Autonomic Neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a selective SGLT2 inhibitor, luseogliflozin, on circadian rhythm of sympathetic nervous function and locomotor activities in metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The Effect of SGLT2 Inhibitors on Heart Rate Variability and BDNF Levels in Patients With Type 2 Diabetes | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Interpreting unexpected changes in heart rate in Luseogliflozin studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675515#interpreting-unexpected-changes-in-heart-rate-in-luseogliflozin-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com